molecular formula C15H17ClN2O3 B2681035 N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide CAS No. 1385347-03-4

N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide

Cat. No.: B2681035
CAS No.: 1385347-03-4
M. Wt: 308.76
InChI Key: QPRJZOWZGCLYTC-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide is a chemical compound with a complex structure that includes a chlorophenyl group, a cyanomethyl group, and an oxolan-2-ylmethoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl cyanide with oxirane in the presence of a base to form the oxolan-2-ylmethoxy intermediate. This intermediate is then reacted with chloroacetamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-chlorophenyl)-2-(oxolan-2-ylmethoxy)acetamide
  • 2-Chloro-N-(3-chlorophenyl)acetamide
  • N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide

Uniqueness

N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3-chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c16-12-4-1-3-11(7-12)14(8-17)18-15(19)10-20-9-13-5-2-6-21-13/h1,3-4,7,13-14H,2,5-6,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRJZOWZGCLYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCC(=O)NC(C#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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